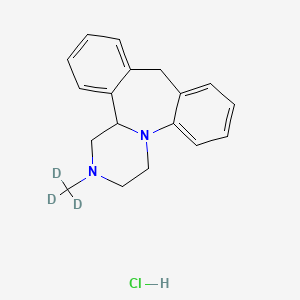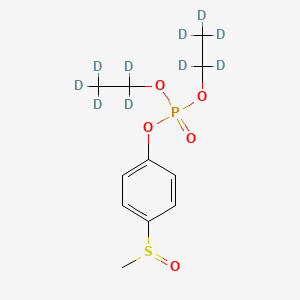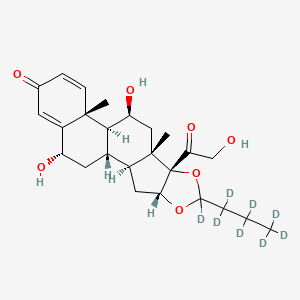
Chol-8-en-24-oic acid, 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-, (5alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid is a ganoderma triterpenoid, recognized as an important bioactive ingredient in Ganoderma Lucidum Karst . This compound is known for its significant biological activities and is used in the research of various etiologies, including chronic liver diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid involves multiple steps, starting from plant-derived triterpenoids. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves extraction from Ganoderma Lucidum, followed by purification processes to isolate the specific triterpenoid. The extraction process may include solvent extraction, chromatography, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the triterpenoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid chemistry and reactions.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in chronic liver diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid involves its interaction with various molecular targets and pathways. It is known to exert hepatoprotective effects by mitigating oxidative damage in hepatic cells . The compound interacts with cellular proteins and enzymes, modulating their activity and contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ganoderic Acid A: Another ganoderma triterpenoid with similar biological activities.
Ganoderic Acid B: Known for its anti-inflammatory and anticancer properties.
Lucidenic Acid: Exhibits hepatoprotective and antioxidant activities.
Uniqueness
7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid is unique due to its specific structure and the presence of hydroxyl and ketone groups, which contribute to its distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C27H40O6 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
(4R)-4-[(5R,10S,13R,14R,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16?,18+,20?,25+,26-,27+/m1/s1 |
Clé InChI |
JBKAGLHPUJBTTD-TYJUXQFJSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC([C@@]2([C@@]1(CC(=O)C3=C2C(C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |
SMILES canonique |
CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)








